5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide (CAS 307531-84-6) is a highly functionalized organozinc halide, typically procured as a stabilized 0.5 M solution in tetrahydrofuran (THF). As a specialized Negishi cross-coupling reagent, it delivers a thiophene core equipped with a 1,3-dioxolane-protected aldehyde at the 5-position. In industrial and advanced laboratory procurement, this reagent is prioritized for its ability to cleanly install a masked formylthiophene building block onto aryl, heteroaryl, or alkyl electrophiles under mild palladium- or nickel-catalyzed conditions. Its organozinc nature ensures exceptional functional group tolerance, while the robust acetal protecting group prevents the nucleophilic self-condensation that would inevitably destroy an unprotected formyl-organometallic species [1].
Generic substitution of this specific reagent fails due to fundamental incompatibilities in reactivity and stability. Attempting to use an unprotected 5-formyl-2-thienylzinc bromide is chemically non-viable; the highly nucleophilic organozinc carbon rapidly attacks the electrophilic free aldehyde, leading to immediate oligomerization and complete reagent degradation [1]. Substituting with the corresponding Grignard reagent (5-(1,3-dioxolan-2-yl)-2-thienylmagnesium bromide) severely limits substrate scope, as the highly reactive organomagnesium species will indiscriminately attack sensitive functional groups (such as esters, ketones, and nitriles) on the target electrophile. Furthermore, while Suzuki coupling with 5-(1,3-dioxolan-2-yl)thiophene-2-boronic acid is a common alternative, electron-rich heteroaryl boronic acids are notoriously prone to rapid protodeboronation under the basic aqueous conditions required for Suzuki reactions, often necessitating massive stoichiometric excesses and complicating impurity profiles [2].
The 1,3-dioxolane protecting group is essential for the commercial viability of this reagent. Unprotected formyl-organometallics undergo rapid intermolecular nucleophilic attack. The dioxolane-protected 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide maintains >95% active titer for months when stored as a 0.5 M solution in THF at 2–8 °C, whereas an unprotected 5-formyl-2-thienylzinc bromide would have a half-life of minutes at room temperature [1].
| Evidence Dimension | Reagent half-life and active titer stability |
| Target Compound Data | >95% titer retention over months (2-8 °C) |
| Comparator Or Baseline | Unprotected 5-formyl-2-thienylzinc bromide (half-life of minutes) |
| Quantified Difference | >10,000-fold increase in shelf-life and usable titer |
| Conditions | 0.5 M solution in THF under inert atmosphere |
Procurement of the dioxolane-protected form is mandatory because the unprotected aldehyde cannot be manufactured, shipped, or stored as an active organometallic reagent.
Organozinc reagents exhibit superior chemoselectivity compared to their magnesium counterparts. In Negishi cross-couplings, thienylzinc bromides routinely achieve >85% yields when reacting with electrophiles containing sensitive groups like esters, ketones, or nitriles. In contrast, the corresponding Grignard reagent (5-(1,3-dioxolan-2-yl)-2-thienylmagnesium bromide) typically yields <10% of the cross-coupled product due to rapid competitive nucleophilic attack on those carbonyl or nitrile moieties [1].
| Evidence Dimension | Cross-coupling yield in the presence of electrophilic functional groups |
| Target Compound Data | >85% cross-coupling yield |
| Comparator Or Baseline | Corresponding Grignard reagent (<10% yield) |
| Quantified Difference | >75% absolute yield improvement |
| Conditions | Palladium-catalyzed cross-coupling at room temperature to 65 °C |
Buyers synthesizing complex pharmaceutical intermediates can skip costly protection and deprotection steps on their electrophile by selecting the organozinc over the Grignard.
Thiophene-2-boronic acids are highly susceptible to protodeboronation under the basic aqueous conditions required for Suzuki coupling, often necessitating 2.0 to 3.0 equivalents of the boronic acid to drive the reaction to completion. Negishi coupling with 5-(1,3-dioxolan-2-yl)-2-thienylzinc bromide proceeds under neutral or mildly polar conditions, typically requiring only 1.1 to 1.5 equivalents of the zinc reagent to achieve full conversion [1].
| Evidence Dimension | Stoichiometric efficiency and degradation resistance |
| Target Compound Data | 1.1–1.5 equivalents required for full conversion |
| Comparator Or Baseline | 5-(1,3-dioxolan-2-yl)thiophene-2-boronic acid (2.0–3.0 equivalents required) |
| Quantified Difference | 40–50% reduction in required reagent equivalents per coupling cycle |
| Conditions | Standard cross-coupling (Negishi: neutral THF vs. Suzuki: aqueous base with heating) |
Selecting the Negishi zinc reagent prevents yield loss and complex purification issues caused by the degradation of sensitive thiophene-2-boronic acids, improving overall process mass intensity.
This reagent is ideal for installing a masked formylthiophene moiety onto complex, highly functionalized API scaffolds via Negishi coupling. Because the organozinc tolerates existing esters and amides, the coupling proceeds cleanly. Post-coupling, the dioxolane group is easily cleaved under mild acidic conditions to reveal the aldehyde, which can subsequently undergo reductive amination to generate diverse amine libraries [1].
In the development of organic semiconductors and OLEDs, this compound is the right choice for building extended conjugated systems. The thiophene ring extends π-conjugation, and the unmasked aldehyde serves as a critical handle for downstream Knoevenagel condensations with electron-withdrawing groups to tune the material's bandgap [2].
This reagent is highly suited for generating versatile aldehyde intermediates used in Ugi or aza-Diels-Alder multicomponent reactions. By using the Negishi reagent, chemists can synthesize complex polyheterocycles (such as bis-thienyl-pyrrolo-pyridines) without degrading sensitive functional groups during the initial cross-coupling phase [1].